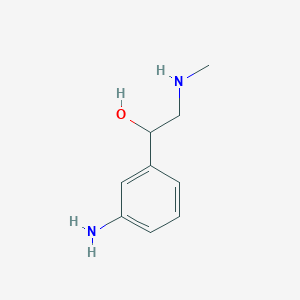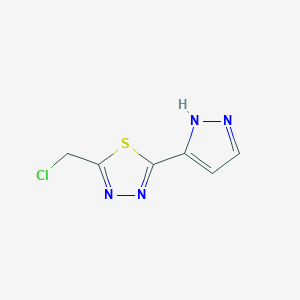
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloromethyl group and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole typically involves the reaction of 1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
科学的研究の応用
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: Possible use as a precursor for the synthesis of fungicides, herbicides, or insecticides.
Materials Science: Utilization in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
2-(chloromethyl)-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(methylthio)-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazole: Contains a methylthio group instead of a chloromethyl group.
2-(chloromethyl)-5-(1H-imidazol-3-yl)-1,3,4-thiadiazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a chloromethyl group and a pyrazolyl group on the thiadiazole ring provides a versatile scaffold for further chemical modifications and the development of new compounds with desired properties.
特性
分子式 |
C6H5ClN4S |
|---|---|
分子量 |
200.65 g/mol |
IUPAC名 |
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3H2,(H,8,9) |
InChIキー |
PDFCQBJOWKSREA-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1)C2=NN=C(S2)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
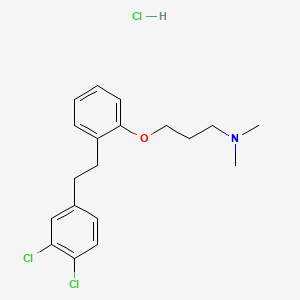
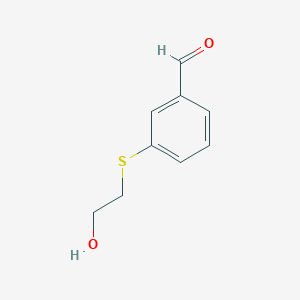
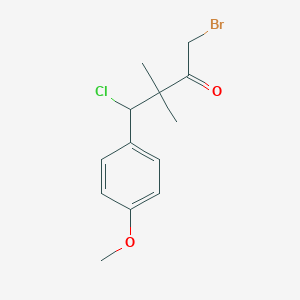
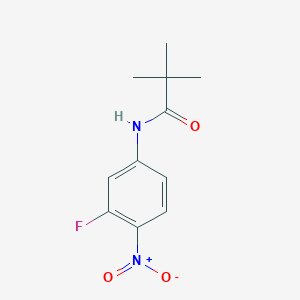
![2,3-dichloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B8677834.png)

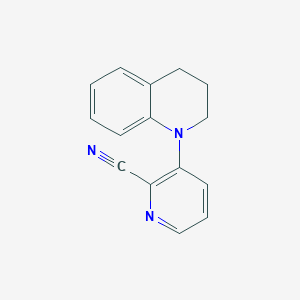
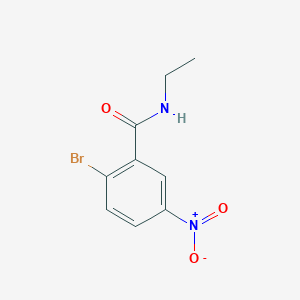

![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)
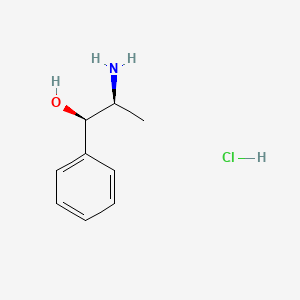
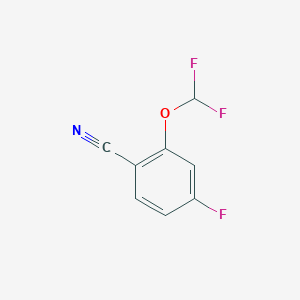
![[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B8677895.png)
